(4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate is an organic compound with the molecular formula C17H20N2O2 It is characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a methyl group and a pyridin-3-yl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzyl chloride and pyridin-3-ylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Procedure: The 4-tert-butylbenzyl chloride is reacted with pyridin-3-ylamine in an appropriate solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is then purified using column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and minimize impurities. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles like amines or thiols can replace the pyridin-3-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted carbamates with different nucleophilic groups.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its carbamate moiety, which is known to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-butylphenyl)methyl N-(pyridin-2-yl)carbamate
- (4-tert-butylphenyl)methyl N-(pyridin-4-yl)carbamate
- (4-tert-butylphenyl)methyl N-(quinolin-3-yl)carbamate
Uniqueness
Compared to similar compounds, (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate is unique due to the position of the pyridinyl group, which can significantly affect its chemical reactivity and biological activity. The 3-position of the pyridine ring allows for distinct interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
352344-85-5 |
---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.